molecular formula C34H30 B13837190 p-Terphenyl, 2',5'-diphenethyl- CAS No. 14474-61-4

p-Terphenyl, 2',5'-diphenethyl-

Cat. No.: B13837190
CAS No.: 14474-61-4
M. Wt: 438.6 g/mol
InChI Key: NKYAQYMLVJBIEM-UHFFFAOYSA-N
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Description

p-Terphenyl, 2’,5’-diphenethyl- is an organic compound with the molecular formula C34H30 It is a derivative of p-terphenyl, which consists of three benzene rings connected in a linear arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Terphenyl, 2’,5’-diphenethyl- typically involves the coupling of benzene derivatives under specific conditions. One common method is the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of p-Terphenyl, 2’,5’-diphenethyl- may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The use of advanced purification methods such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

p-Terphenyl, 2’,5’-diphenethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinones, reduced hydrocarbons, and substituted benzene derivatives. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

p-Terphenyl, 2’,5’-diphenethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic effects.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of p-Terphenyl, 2’,5’-diphenethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    p-Terphenyl: The parent compound with three benzene rings in a linear arrangement.

    2,2’,5’,2’'-Tetramethylated p-Terphenyl: A derivative with methyl groups attached to the benzene rings.

    p-Terphenyl-4,4’'-dithiol:

Uniqueness

p-Terphenyl, 2’,5’-diphenethyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific characteristics can be leveraged for desired outcomes.

Properties

CAS No.

14474-61-4

Molecular Formula

C34H30

Molecular Weight

438.6 g/mol

IUPAC Name

1,4-diphenyl-2,5-bis(2-phenylethyl)benzene

InChI

InChI=1S/C34H30/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-20,25-26H,21-24H2

InChI Key

NKYAQYMLVJBIEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=C(C=C2C3=CC=CC=C3)CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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